N1,N1-dimethyl-N2-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)ethane-1,2-diamine
Overview
Description
“N1,N1-dimethyl-N2-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)ethane-1,2-diamine” is a chemical compound with the CAS Number: 1251549-68-4 . It has a molecular weight of 305.32 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is N1,N~1~-dimethyl-N~2~- [6- (trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,2-ethanediamine . The InChI code is 1S/C12H14F3N3OS/c1-18(2)6-5-16-11-17-9-4-3-8(7-10(9)20-11)19-12(13,14)15/h3-4,7H,5-6H2,1-2H3,(H,16,17) .Physical and Chemical Properties Analysis
The compound is solid in its physical form . The compound’s country of origin is UA .Scientific Research Applications
1. Catalytic Activity and Ligand Reactivity
Activation and Reactivity with Dioxygen
The reactivity of iron(II) benzilate complexes with dioxygen was studied using a range of ligands, including variants of N1,N1-dimethyl-N2-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)ethane-1,2-diamine. This research demonstrated the role of ligand topology in influencing the reactivity of metal-based oxidants generated in reactions with dioxygen (Chakraborty et al., 2017).
Synthesis and Structure of Metal Complexes
Studies have been conducted on the synthesis and X-ray structure analyses of metal complexes, including copper and iron bisguanidine complexes. These studies provide insights into the structural principles and coordination geometries of such complexes (Herres‐Pawlis et al., 2008).
2. Medicinal Chemistry and Pharmacology
- Antibacterial Evaluation and Molecular Docking: Schiff bases derived from reactions with different amines, including N1-(naphthalen-1-yl)ethane-1,2-diamine, have been synthesized and evaluated for antibacterial properties. These compounds were also assessed in molecular docking studies as potential inhibitors of SARS-CoV-2's 3-chymotrypsin-like protease (Al‐Janabi et al., 2020).
3. Polymer Chemistry
- Lactide Polymerization: Bis(guanidine)-stabilized zinc complexes, including derivatives of N1,N2-bis(1,3-dimethylimidazolidin-2-ylidene)ethane-1,2-diamine, were synthesized and characterized. These complexes were investigated for their activity in the polymerization of D,L-lactide, demonstrating their potential as initiators for lactide polymerization (Börner et al., 2007).
4. Material Science
- Synthesis and Flame Retardancy of Epoxy Resins: A novel Schiff base was synthesized for use as an additive flame retardant in epoxy resins. The compound, related to N1,N2-bis(1,3-dimethylimidazolidin-2-ylidene)ethane-1,2-diamine, showed significant enhancement in flame retardancy (You et al., 2020).
Properties
IUPAC Name |
N',N'-dimethyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3OS/c1-18(2)6-5-16-11-17-9-4-3-8(7-10(9)20-11)19-12(13,14)15/h3-4,7H,5-6H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOQADOKVTVSGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.